Ethyl 4-(ethylamino)-2-(methylthio)pyrimidine-5-carboxylate
Overview
Description
Ethyl 4-(ethylamino)-2-(methylthio)pyrimidine-5-carboxylate is a compound involved in various chemical reactions and has been studied for its potential in different biological activities. The compound is synthesized through reactions involving ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with 2-methylisothiourea (Sansebastiano et al., 1993).
Synthesis Analysis
The synthesis involves the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with 2-methylisothiourea, leading to the production of ethyl 4-(ethylamino)-2-(methylthio)pyrimidine-5-carboxylate among other derivatives. This method showcases a foundational approach to obtaining the compound with potential biological activities, including antiviral effects (Sansebastiano et al., 1993).
Molecular Structure Analysis
The molecular structure has been characterized by various spectroscopic methods, indicating a complex structure involving ethylamino and methylthio groups attached to a pyrimidine ring. The exact structure is pivotal for its activity and interaction with biological targets.
Chemical Reactions and Properties
Ethyl 4-(ethylamino)-2-(methylthio)pyrimidine-5-carboxylate undergoes various chemical reactions, including hydrolysis and decarboxylation, to yield corresponding acids and pyrimidine derivatives. These reactions are fundamental for further modifications and understanding its reactivity and potential applications in medicinal chemistry (Sansebastiano et al., 1993).
Scientific Research Applications
Antiviral and Antimycotic Activities : Ethyl or methyl 4-substituted 2-methylthio-5-pyrimidinecarboxylates showed significant antiviral activity against herpes simplex virus type 1 (HSV-1) and antimycotic activity against some fungal strains (Sansebastiano et al., 1993).
Inhibition of AP-1 and NF-κB Mediated Gene Expression : A derivative of Ethyl 4-(ethylamino)-2-(methylthio)pyrimidine-5-carboxylate was identified as a potent inhibitor of AP-1 and NF-κB mediated transcriptional activation in Jurkat T cells (Palanki et al., 2002).
Synthetic Chemistry Applications : The compound has been used in various synthetic chemistry applications, including the preparation of novel heterocyclic systems and pyrimidine derivatives (Tumkevičius, 1995).
Anti-Inflammatory and Anti-Microbial Activity : Ethyl 2-amino-4-chloro-6-(2, 4, 6 trichloro phenyl amino) pyrimidine-5-carboxylate derivatives exhibited anti-inflammatory and antimicrobial activities (A.S.Dongarwar et al., 2011).
Kinetic Studies in Chemical Reactions : The compound was also studied in kinetic reactions, like its oxidation by potassium dichromate in aqueous perchloric acid medium, providing insights into reaction mechanisms and stoichiometry (Padmini et al., 2016).
Pharmacological Studies : Some derivatives showed pharmacological activity, indicating potential for the development of new therapeutic agents (Śladowska et al., 1990).
Safety and Hazards
properties
IUPAC Name |
ethyl 4-(ethylamino)-2-methylsulfanylpyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S/c1-4-11-8-7(9(14)15-5-2)6-12-10(13-8)16-3/h6H,4-5H2,1-3H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZSUTCUDDWYRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC=C1C(=O)OCC)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441117 | |
Record name | Ethyl 4-(ethylamino)-2-(methylthio)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60441117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(ethylamino)-2-(methylthio)pyrimidine-5-carboxylate | |
CAS RN |
185040-33-9 | |
Record name | Ethyl 4-(ethylamino)-2-(methylthio)pyrimidine-5-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=185040-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-(ethylamino)-2-(methylthio)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60441117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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